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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Chloro-2-
hydroxybenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400
MHz)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.1 (approx.) s (broad) - OH

10.20 s - CHO

7.5 - 7.6 d 8.0 - 9.0 H-6

7.1 - 7.2 d ~2.0 H-3

7.0 - 7.1 dd 8.0 - 9.0, ~2.0 H-5

Note: The chemical shifts are approximate and based on typical values for similarly substituted

aromatic aldehydes. The broad singlet for the hydroxyl proton is characteristic and its chemical

shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
Chemical Shift (δ) ppm Assignment

190 - 192 C=O (Aldehyde)

160 - 162 C-2 (C-OH)

138 - 140 C-4 (C-Cl)

133 - 135 C-6

122 - 124 C-5

120 - 122 C-1

118 - 120 C-3

Note: The assignments are based on established substituent effects on the benzene ring.

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 Broad O-H stretch (phenolic)

2850 - 2950 Medium C-H stretch (aldehyde)

1650 - 1670 Strong
C=O stretch (aldehyde,

conjugated)

1580 - 1600 Medium-Strong C=C stretch (aromatic ring)

1200 - 1300 Strong C-O stretch (phenol)

1000 - 1100 Strong C-Cl stretch

Table 4: Mass Spectrometry (Electron Ionization - EI)
Data

m/z Relative Intensity (%) Assignment

158/156 33/100 [M]⁺ (Molecular ion)

157/155 Moderate [M-H]⁺

129/127 Moderate [M-CHO]⁺

99 Moderate [M-CHO-CO]⁺ or [M-Cl-H]⁺

75 Moderate [C₆H₃O]⁺

Note: The presence of chlorine is indicated by the characteristic M/M+2 isotope pattern with a

ratio of approximately 3:1.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Chloro-2-hydroxybenzaldehyde (approximately 10-20 mg for ¹H NMR and 50-

100 mg for ¹³C NMR) is prepared in a deuterated solvent, typically dimethyl sulfoxide-d₆
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(DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectra are recorded

on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typically 16-32 scans are acquired,

and for ¹³C NMR, several hundred to thousands of scans may be necessary to achieve a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
The solid sample of 4-Chloro-2-hydroxybenzaldehyde is finely ground with potassium

bromide (KBr) powder (typically 1-2 mg of sample to 100-200 mg of KBr). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded

using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400

cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum is obtained using an electron ionization (EI) source coupled with a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer). A small amount of the solid sample is

introduced into the ion source, often via a direct insertion probe, and heated to ensure

vaporization. The vaporized molecules are then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are

separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chloro-2-hydroxybenzaldehyde.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058158#spectroscopic-data-of-4-chloro-2-
hydroxybenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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